![molecular formula C20H20N2O3S B2895603 benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-41-6](/img/structure/B2895603.png)
benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxol-5-yl have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxicity using the SRB assay on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many of these compounds exhibited significant antitumor activity :
Compound | IC50 (µM) | HepG2 | HCT116 | MCF-7 |
---|---|---|---|---|
Reference Drug (Doxorubicin) | 7.46 | 8.29 | 4.56 | |
Thiourea Derivative 1 | 2.38 | 1.54 | 4.52 |
Notably, these compounds showed lower IC50 values compared to doxorubicin, suggesting a potential for greater efficacy in treating these cancers while exhibiting low toxicity towards normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer activity of benzo[d][1,3]dioxol derivatives involve several pathways:
- EGFR Inhibition : Some compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : The assessment of apoptosis via annexin V-FITC staining showed that treated cells underwent significant apoptosis compared to controls.
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at different phases, contributing to their antiproliferative effects.
- Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered in treated cells, indicating a shift towards apoptosis through mitochondrial pathways .
Research Findings and Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:
- In Vivo Studies : Animal models should be utilized to assess the therapeutic efficacy and safety profile of this compound.
- Combination Therapies : Investigating the synergistic effects when combined with established chemotherapeutic agents could enhance treatment outcomes.
- Mechanistic Studies : Detailed molecular docking studies could provide insights into the binding interactions between this compound and its biological targets.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-3-4-14(2)16(9-13)11-26-20-21-7-8-22(20)19(23)15-5-6-17-18(10-15)25-12-24-17/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRQVNBNRHBDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.